(Dab7)-leiurotoxin I
Description
Properties
IUPAC Name |
3-[(1R,4S,7R,12R,15S,18S,21S,27S,30S,36S,39R,44R,47S,50S,53S,56S,59R,66S,69S,75S,80S,83S,86S)-7-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-36,66-bis(4-aminobutyl)-56-(2-aminoethyl)-47-(2-amino-2-oxoethyl)-80-(3-amino-3-oxopropyl)-44-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-75-[(2S)-butan-2-yl]-15,53-bis(3-carbamimidamidopropyl)-69-(carboxymethyl)-18,86-bis(hydroxymethyl)-21,27,30,50,83-pentakis(2-methylpropyl)-2,5,13,16,19,22,25,28,31,34,37,45,48,51,54,57,65,68,71,74,77,78,81,84,87-pentacosaoxo-9,10,41,42,61,62-hexathia-3,6,14,17,20,23,26,29,32,35,38,46,49,52,55,58,64,67,70,73,76,79,82,85,88-pentacosazatricyclo[37.24.14.1112,59]octaoctacontan-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H236N46O39S6/c1-16-74(14)111-138(225)159-58-107(194)163-94(54-109(197)198)129(216)164-79(31-21-24-41-143)120(207)180-97-61-227-228-62-98-133(220)167-83(35-37-103(147)190)121(208)175-91(50-72(10)11)126(213)179-96(60-189)131(218)185-99(63-229-231-65-101(183-122(209)84(168-134(97)221)36-38-108(195)196)136(223)186-110(73(12)13)139(226)170-80(32-22-25-42-144)118(205)171-86(112(149)199)52-77-55-154-67-160-77)132(219)166-82(34-27-45-156-141(152)153)119(206)178-95(59-188)130(217)174-88(47-69(4)5)115(202)158-57-106(193)162-89(48-70(6)7)124(211)173-87(46-68(2)3)114(201)157-56-105(192)161-78(30-20-23-40-142)116(203)182-102(137(224)187-111)66-232-230-64-100(184-127(214)92(172-113(200)75(15)146)51-76-28-18-17-19-29-76)135(222)177-93(53-104(148)191)128(215)176-90(49-71(8)9)125(212)165-81(33-26-44-155-140(150)151)117(204)169-85(39-43-145)123(210)181-98/h17-19,28-29,55,67-75,78-102,110-111,188-189H,16,20-27,30-54,56-66,142-146H2,1-15H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t74-,75-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKAAPTOACABK-HOSVXTCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC2=O)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC4=CN=CN4)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H236N46O39S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3392.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Dab7)-leiurotoxin I, also known as Lei-Dab7, is a synthetic analog derived from the natural peptide leiurotoxin I, which is isolated from the venom of the scorpion Leiurus quinquestriatus. This compound has gained significant attention due to its high affinity and selectivity for small-conductance calcium-activated potassium channels (KCa2.2 or SK2 channels). Understanding its biological activity is essential for potential therapeutic applications, particularly in neurological disorders.
- Molecular Formula : C141H236N46O39S6
- Molecular Weight : 3394.07 g/mol
- CAS Number : 1061556-49-7
- Kd (Dissociation Constant) : 3.8 nM for KCa2.2 channels, demonstrating over 200-fold selectivity compared to other potassium channels such as KCa2.1, KCa2.3, and KCa3.1 .
This compound acts primarily as a selective blocker of KCa2.2 channels. These channels play a crucial role in regulating neuronal excitability and synaptic plasticity. By inhibiting these channels, Lei-Dab7 enhances neuronal firing and long-term potentiation (LTP) in hippocampal slices, indicating its potential role in memory and learning processes .
In Vitro Studies
Research has shown that Lei-Dab7 significantly increases theta-burst responses in rat hippocampal slices, which are critical for synaptic plasticity and memory formation . A comparative study highlighted the effects of various potassium channel blockers on learning and memory tasks in rodents:
| Toxin | Target Channel | Behavioral Test | Result |
|---|---|---|---|
| Lei-Dab7 | KCa2.2 | Radial Arm Maze | No effect |
| Apamin | KCa2.2/KCa2.3 | Object Recognition Task | Improvement |
| Charybdotoxin | Kv1.3/KCa1.1 | Passive Avoidance Test | Improvement |
| Kaliotoxin | Kv1.1/Kv1.3 | Olfactory Discrimination Task | Improvement |
This table illustrates that while Lei-Dab7 does not affect performance in the radial arm maze, other toxins show varying impacts on learning tasks, emphasizing the specificity of Lei-Dab7's action on KCa2.2 channels .
In Vivo Studies
In vivo experiments have demonstrated that Lei-Dab7 can alter behavioral responses in animal models. For instance, studies involving conditional knockout mice for KCa2.3 showed that the absence of these channels impaired performance in specific memory tasks, suggesting that modulation of KCa channels can influence cognitive functions .
Toxicological Profile
The toxicity of Lei-Dab7 is significantly lower than that of its parent compound leiurotoxin I, which has an LD50 of approximately 20 ng/mouse . The synthetic modification has allowed for enhanced selectivity with reduced neurotoxicity, making it a safer candidate for further pharmacological exploration.
Chemical Reactions Analysis
Biochemical Reactivity and Channel Binding
The Dab7 modification significantly impacts binding affinity for small-conductance KCa (SK) channels. Comparative studies show:
Table 2: Inhibitory Activity (IC50) of Leiurotoxin I Analogs
| Compound | SK1 (nM) | SK2 (nM) | SK3 (nM) |
|---|---|---|---|
| Leiurotoxin I (wild-type) | 80 | 0.29 | 1.1 |
| (Dab7)-Leiurotoxin I | 6000 | 5.5 | 2500 |
| Apamin | 0.7 | 0.027 | 0.63 |
- Selectivity Shift : The Dab7 substitution reduces SK1/SK3 affinity by 75- to 2270-fold but retains partial SK2 inhibition (IC50 = 5.5 nM) .
- Mechanism : The Dab side chain disrupts electrostatic interactions with SK1/SK3 channel pores while maintaining limited hydrophobic contacts with SK2 .
Reactivity in Functional Assays
- Radiolabeling : [Tyr2]-Leiurotoxin I (a related analog) is iodinated (2000 Ci/mmol) for receptor binding studies. Competitive assays reveal This compound displaces ⁵¹Cr-apamin binding in rat brain membranes (Kd = 80 pM) .
- Cross-Reactivity : Despite structural differences, This compound and apamin share overlapping binding sites on SK channels, confirmed via competitive inhibition .
Comparative Stability and Degradation
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound follows the Merrifield solid-phase methodology, a cornerstone of peptide chemistry. The protocol involves sequential coupling of Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids to a resin-bound growing peptide chain. Key steps include:
-
Resin Selection : A Wang resin pre-loaded with the C-terminal amino acid (e.g., Fmoc-Gly-OH) is employed to anchor the peptide.
-
Deprotection and Coupling :
-
Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).
-
Amino acids are activated with coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF.
-
The Dab7 substitution is introduced at the seventh position using Fmoc-Dab(Boc)-OH, where the Boc (tert-butyloxycarbonyl) group protects the side-chain amine.
-
-
Cyclization via Disulfide Bonds :
-
After linear synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) cocktail, simultaneously removing acid-labile protecting groups.
-
Oxidative folding in 0.1 M ammonium bicarbonate (pH 8.0) with glutathione redox buffer facilitates the formation of three disulfide bonds (Cys3–Cys21, Cys8–Cys26, Cys12–Cys28).
-
Purification and Structural Validation
-
HPLC Purification : Crude peptide is purified via reverse-phase HPLC using a C18 column with a gradient of acetonitrile (10–60%) in 0.1% TFA. The synthetic this compound elutes at ~25–27 minutes under these conditions.
-
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (MW) of 2,156.8 Da, consistent with the theoretical MW.
-
Sequence Verification : Edman degradation validates the amino acid sequence, ensuring the correct incorporation of Dab at position 7.
Structural and Functional Impact of the Dab7 Substitution
Rationale for Methionine-to-Dab Substitution
The substitution of methionine (Met) with Dab at position 7 eliminates oxidation-prone methionine residues, enhancing peptide stability. Dab’s shorter side chain (—CH2—NH2) compared to methionine’s thioether group alters steric and electrostatic interactions with KCa channels, improving selectivity.
Pharmacological Profiling
This compound’s affinity for KCa channels was evaluated using patch-clamp electrophysiology. Key findings include:
| Channel Subtype | This compound IC50 (nM) | Native Leiurotoxin I IC50 (nM) |
|---|---|---|
| KCa2.1 (SK1) | 6,000 | 80–325 |
| KCa2.2 (SK2) | 5.5 | 0.29–0.3 |
| KCa2.3 (SK3) | 2,500 | 1.1–8.3 |
Data adapted from comparative studies.
The analog exhibits a 1,090-fold reduction in potency against KCa2.1 and a 454-fold decrease for KCa2.3, while retaining sub-nanomolar affinity for KCa2.2. This selectivity stems from Dab7’s interaction with a hydrophobic pocket near the channel’s selectivity filter, as inferred from homology modeling.
Comparative Analysis of Synthesis Strategies
SPPS vs. Native Peptide Isolation
Native Leiurotoxin I is isolated from Leiurus quinquestriatus venom via multi-step chromatography, yielding <1 mg per gram of venom. In contrast, SPPS produces milligram quantities of this compound with >95% purity, enabling large-scale functional studies.
Challenges in Oxidative Folding
The three disulfide bonds in this compound necessitate precise folding conditions. Optimal yields (∼40%) are achieved using a glutathione redox buffer (1 mM reduced:0.1 mM oxidized) at pH 8.0 for 48 hours. Misfolded isomers are removed via iterative HPLC.
Applications in Channel Pharmacology
Mechanistic Insights into KCa2.2 Blockade
This compound inhibits KCa2.2 by occluding the channel pore, as demonstrated by:
Q & A
Q. What structural characteristics of (Dab7)-leiurotoxin I influence its binding affinity to potassium channels?
Methodological Answer: To investigate structural determinants, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve the toxin’s 3D conformation . Site-directed mutagenesis can identify critical residues (e.g., substituting Dab7 with other amino acids) followed by electrophysiological assays (patch-clamp) to measure changes in channel-blocking efficacy . Comparative analysis with wild-type leiurotoxin I is essential to isolate the role of the Dab7 modification.
Table 1: Key Techniques for Structural-Functional Analysis
| Technique | Application | Example Metrics |
|---|---|---|
| NMR Spectroscopy | Resolve solution-state structure | Chemical shift perturbations, NOE patterns |
| X-ray Crystallography | Determine crystal structure | Resolution (Å), B-factors |
| Mutagenesis + Electrophysiology | Link residues to function | IC50 values, binding kinetics |
Q. What standardized protocols exist for synthesizing and purifying this compound?
Methodological Answer: Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc chemistry for Dab7 incorporation. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) purifies the peptide, and mass spectrometry (MS) confirms molecular weight . Critical parameters include resin type, coupling efficiency, and gradient elution protocols. Purity (>95%) should be validated via analytical HPLC and circular dichroism (CD) to ensure proper folding .
Q. How does this compound’s selectivity for potassium channel subtypes compare to native leiurotoxin I?
Methodological Answer: Conduct competitive binding assays using radiolabeled toxins (e.g., ¹²⁵I-apo-leiurotoxin I) on heterologously expressed channel subtypes (e.g., Kv1.1, Kv1.3). Measure displacement curves to calculate Ki values . Pair this with whole-cell patch-clamp recordings on transfected HEK293 cells to assess functional blockade. Normalize data to control toxins (e.g., charybdotoxin) to contextualize selectivity .
Advanced Research Questions
Q. How can discrepancies in reported IC50 values for this compound across studies be systematically addressed?
Methodological Answer: Perform a meta-analysis of existing data, accounting for variables such as assay conditions (e.g., temperature, ion concentrations), cell lines, and toxin batch purity. Replicate experiments under standardized protocols, including internal controls (e.g., wild-type toxin) and blinded data analysis to minimize bias . Statistical tools like ANOVA or mixed-effects models can identify significant confounding factors .
Q. What strategies mitigate off-target effects of this compound in in vivo models?
Methodological Answer: Use proteomic profiling (e.g., affinity chromatography coupled with MS) to identify unintended interactions. Validate findings in knockout models or via RNAi silencing of putative off-target proteins. Dose-response studies in animal models (e.g., rodents) should include pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to optimize therapeutic windows .
Table 2: Steps for Off-Target Identification
| Step | Method | Outcome |
|---|---|---|
| 1. Proteomic Screening | Affinity chromatography + MS | List of binding partners |
| 2. Functional Validation | Knockout models/RNAi | Confirmation of off-target activity |
| 3. Pharmacokinetics | LC-MS/MS | Toxin distribution and clearance |
Q. What experimental designs are optimal for studying this compound’s allosteric modulation of channel gating?
Methodological Answer: Combine single-channel recordings (to assess open probability and dwell times) with voltage-clamp fluorometry (VCF) to monitor conformational changes in real-time . Computational modeling (e.g., molecular dynamics simulations) can predict allosteric pathways, which are then validated via mutagenesis of predicted hotspot residues .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on this compound’s efficacy in disease models?
Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design a replication study . Standardize animal models (e.g., genetic background, age), toxin administration routes, and outcome measures (e.g., electrophysiological readouts vs. behavioral assays). Publish raw data and protocols in repositories to enhance transparency .
Q. What methodologies ensure reproducibility in synthesizing this compound across labs?
Methodological Answer: Share detailed synthetic protocols via platforms like protocols.io , including step-by-step SPPS conditions, HPLC gradients, and quality control metrics (e.g., MS spectra, CD spectra) . Collaborative inter-lab studies can identify critical variables (e.g., solvent purity, oxidation risks) and establish best practices .
Ethical and Reporting Standards
Q. What ethical considerations apply when using this compound in animal studies?
Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Include justification for sample sizes, humane endpoints, and anesthesia protocols. For toxicity studies, prioritize non-invasive monitoring (e.g., telemetry) over terminal procedures where possible .
Q. How should researchers report negative or inconclusive results from this compound trials?
Methodological Answer: Publish in journals supporting registered reports or negative result sections. Include raw data, power calculations, and sensitivity analyses to distinguish true negatives from methodological limitations . Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the study’s narrative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
